molecular formula C22H17BrN4O3 B2413449 N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide CAS No. 1112349-52-6

N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide

Cat. No.: B2413449
CAS No.: 1112349-52-6
M. Wt: 465.307
InChI Key: NDYKLMZZYJXGHK-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide is a synthetic organic compound that belongs to the class of thioacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide typically involves the following steps:

    Formation of the thioacetamide backbone: This can be achieved by reacting a suitable acyl chloride with a thiol compound under basic conditions.

    Introduction of the pyrimidinyl group: This step involves the coupling of the thioacetamide intermediate with a pyrimidinyl halide in the presence of a base.

    Chlorination: The final step involves the chlorination of the phenyl ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halides, acids, and bases, often under conditions such as reflux or in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide: can be compared with other thioacetamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the dichlorophenyl group and the pyridinyl-pyrimidinyl moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-14-5-7-15(8-6-14)21-25-22(30-26-21)16-9-10-20(29)27(12-16)13-19(28)24-18-4-2-3-17(23)11-18/h2-12H,13H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYKLMZZYJXGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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